molecular formula C11H21NO4 B6645951 3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid

3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid

カタログ番号 B6645951
分子量: 231.29 g/mol
InChIキー: VLPDJDYGRIQLHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid is a chemical compound commonly referred to as EMPA or Empagliflozin. It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which is primarily used in the treatment of type 2 diabetes. EMPA works by blocking the reabsorption of glucose in the kidneys, leading to increased excretion of glucose in the urine. This results in a reduction of blood glucose levels, making it an effective treatment for diabetes.

作用機序

EMPA works by inhibiting the reabsorption of glucose in the kidneys. It specifically targets 3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid, a protein responsible for the reabsorption of glucose in the kidney tubules. By blocking the action of 3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid, EMPA increases the excretion of glucose in the urine, leading to a reduction in blood glucose levels.
Biochemical and physiological effects:
In addition to its effects on blood glucose levels, EMPA has also been shown to have beneficial effects on several other physiological parameters, including blood pressure, body weight, and lipid levels. EMPA has been shown to reduce blood pressure in patients with type 2 diabetes, which may be due to its diuretic effects. In addition, EMPA has been shown to reduce body weight in obese patients with type 2 diabetes, which may be due to its effects on glucose excretion. Finally, EMPA has been shown to improve lipid profiles, including reductions in triglycerides and increases in HDL cholesterol.

実験室実験の利点と制限

One advantage of EMPA is its specificity for 3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid, which makes it a useful tool for studying the role of this protein in glucose homeostasis. In addition, EMPA has been shown to have beneficial effects on several physiological parameters, which may make it a useful tool for studying the effects of diabetes on these parameters. However, one limitation of EMPA is its specificity for 3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid, which may limit its usefulness for studying other aspects of glucose homeostasis.

将来の方向性

There are several future directions for research on EMPA. One area of interest is the effects of EMPA on the gut microbiome, which has been shown to play an important role in glucose homeostasis. Another area of interest is the effects of EMPA on insulin secretion, which may be relevant for patients with type 2 diabetes who have impaired insulin secretion. Finally, there is interest in exploring the potential use of EMPA in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease.

合成法

The synthesis of EMPA involves several steps, starting with the reaction of 3-methoxybenzaldehyde with ethyl 2-bromo-2-methylpropanoate to form a key intermediate. This intermediate is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is then oxidized to the corresponding ketone. The ketone is then reacted with isopropylamine to form EMPA.

科学的研究の応用

EMPA has been extensively studied for its efficacy in the treatment of type 2 diabetes. Several clinical trials have demonstrated its ability to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. In addition, EMPA has also been shown to have beneficial effects on cardiovascular outcomes, including a reduction in the risk of heart failure and cardiovascular death.

特性

IUPAC Name

3-[(2-ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-16-10(2,3)7-12-8(13)11(4,5)9(14)15/h6-7H2,1-5H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPDJDYGRIQLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)CNC(=O)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。